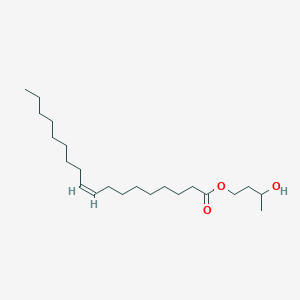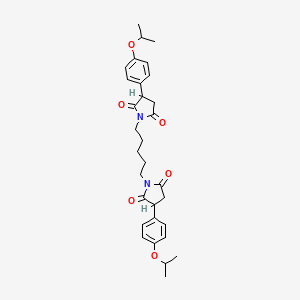
1,1'-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanediyl backbone with two pyrrolidinedione groups, each substituted with a 4-(1-methylethoxy)phenyl group. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dibromopentane with 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrrolidinedione moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl or pyrrolidinedione derivatives.
Scientific Research Applications
1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,5-Pentanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): Similar structure but lacks the 1-methylethoxy group.
1,1’-(1,5-Pentanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): Similar structure with an ethoxy group instead of a 1-methylethoxy group.
Uniqueness
1,1’-(1,5-Pentanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of the 1-methylethoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
115906-27-9 |
|---|---|
Molecular Formula |
C31H38N2O6 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[5-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]pentyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H38N2O6/c1-20(2)38-24-12-8-22(9-13-24)26-18-28(34)32(30(26)36)16-6-5-7-17-33-29(35)19-27(31(33)37)23-10-14-25(15-11-23)39-21(3)4/h8-15,20-21,26-27H,5-7,16-19H2,1-4H3 |
InChI Key |
BGUPGLQTKIOLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


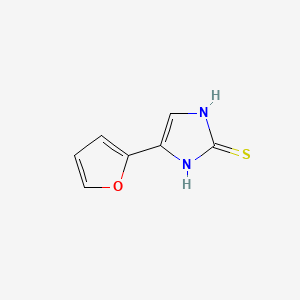
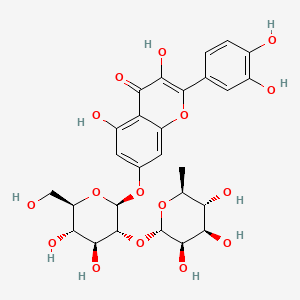
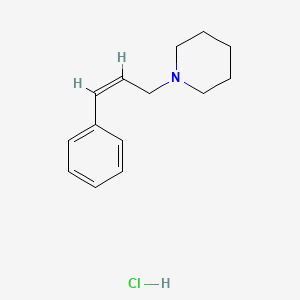
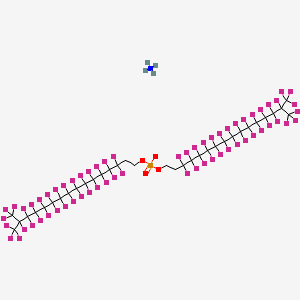
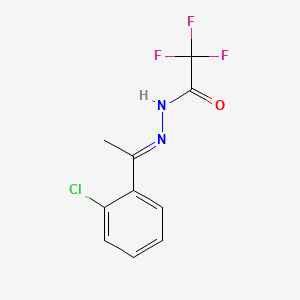
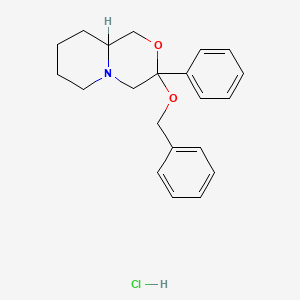
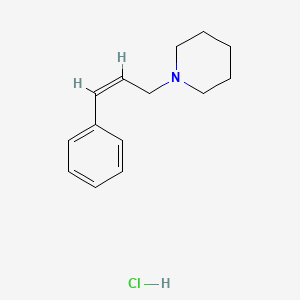
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

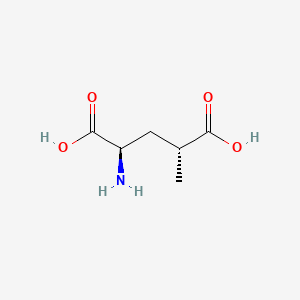
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
